5-Ethoxyquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxyquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S and a molecular weight of 271.72 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-Ethoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 5-ethoxyquinoline. One common method includes the reaction of 5-ethoxyquinoline with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
5-Ethoxyquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-ethoxyquinoline-8-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxyquinoline-8-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of quinoline-based drugs, which have shown potential in treating various diseases, including cancer and bacterial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfonamide groups.
Biological Studies: Researchers use it to study the biological activity of quinoline derivatives, which can exhibit antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Ethoxyquinoline-8-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. This property makes it useful in modifying biological molecules and studying enzyme inhibition. The compound can interact with various molecular targets, including proteins and nucleic acids, through its sulfonyl chloride group .
Comparison with Similar Compounds
5-Ethoxyquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives, such as:
Quinoline-8-sulfonyl chloride: Lacks the ethoxy group, which can affect its reactivity and biological activity.
8-Hydroxyquinoline-5-sulfonyl chloride: Contains a hydroxyl group instead of an ethoxy group, leading to different chemical properties and applications.
The presence of the ethoxy group in this compound makes it unique, potentially offering different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-ethoxyquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVQIDPLVHETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601877-87-5 |
Source
|
Record name | 5-ethoxyquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.